molecular formula C24H28O6 B1263629 penicitrinol B

penicitrinol B

Cat. No. B1263629
M. Wt: 412.5 g/mol
InChI Key: YWUROUQKOJZPEJ-ZPLCETTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

penicitrinol B is a natural product found in Penicillium citrinum with data available.

Scientific Research Applications

Isolation and Bioactive Properties

Penicitrinol B, identified as a citrinin dimer, was isolated from the halotolerant fungus Penicillium citrinum B-57. This compound, along with other related compounds, demonstrated antioxidative activity against DPPH radicals, highlighting its potential in oxidative stress-related applications (Lu et al., 2008).

Marine-Derived Fungal Compounds

Further exploration of Penicillium citrinum species, particularly marine-derived strains, has led to the discovery of various new polyketides, including penicitrinols. These findings underscore the rich potential of marine fungi in producing novel bioactive compounds (Sun et al., 2014).

Potential Antitumor Effects

Research into Penicillium citrinum-derived compounds, like penicitrinine A, has revealed significant anti-proliferative activity on various tumor cell types, suggesting potential avenues for cancer treatment. These findings reveal the diverse bioactive potential of compounds derived from Penicillium citrinum, including penicitrinol B (Liu et al., 2015).

Antimicrobial and Antifungal Potential

Penicillium citrinum, a producer of penicitrinol B, has been recognized for its antimicrobial and antifungal properties. This highlights the potential of penicitrinol B in contributing to the treatment of infections caused by various pathogens (Guevara-Suarez et al., 2016).

Implications in Pharmaceutical Research

The extensive study of Penicillium species, including those producing penicitrinol B, has unveiled a vast potential in secondary metabolite production, leading to the discovery of new antibiotics and other pharmaceuticals. This underscores the importance of such compounds in drug discovery and development (Nielsen et al., 2017).

properties

Product Name

penicitrinol B

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

(1R,6S,7R,9R,17S,18R)-14-hydroxy-9-methoxy-4,6,7,15,17,18-hexamethyl-8,11,19-trioxapentacyclo[10.7.1.02,10.05,9.016,20]icosa-2(10),4,12(20),13,15-pentaen-3-one

InChI

InChI=1S/C24H28O6/c1-9-13(5)28-22-18-16(8-15(25)11(3)17(9)18)29-23-19(22)21(26)12(4)20-10(2)14(6)30-24(20,23)27-7/h8-10,13-14,22,25H,1-7H3/t9-,10-,13-,14-,22-,24-/m1/s1

InChI Key

YWUROUQKOJZPEJ-ZPLCETTNSA-N

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H]2C3=C(C=C(C(=C13)C)O)OC4=C2C(=O)C(=C5[C@]4(O[C@@H]([C@H]5C)C)OC)C)C

Canonical SMILES

CC1C(OC2C3=C(C=C(C(=C13)C)O)OC4=C2C(=O)C(=C5C4(OC(C5C)C)OC)C)C

synonyms

penicitrinol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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